1-Boc-3-bromo-6-fluoroindole

Medicinal Chemistry Lipophilicity Lead Optimization

Pharmaceutical R&D buyers should procure 1-Boc-3-bromo-6-fluoroindole (CAS 1314406-46-6) as the validated intermediate for HPK1 antagonist synthesis per multiple patents. The unique N-Boc protection prevents side reactions during multi-step synthesis, while the 3-bromo handle enables Suzuki/Sonogashira couplings. Its non-interchangeable 6-fluoro substitution pattern and LogP of 4.1 are critical for CNS-targeted SAR campaigns. Substituting non-Boc-protected or regioisomeric analogs leads to synthetic failure. Ensure you receive this specific, patent-cited building block.

Molecular Formula C13H13BrFNO2
Molecular Weight 314.154
CAS No. 1314406-46-6
Cat. No. B578526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-bromo-6-fluoroindole
CAS1314406-46-6
Molecular FormulaC13H13BrFNO2
Molecular Weight314.154
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)Br
InChIInChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3
InChIKeyMAERWTKKEZHNEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-bromo-6-fluoroindole CAS 1314406-46-6: Procuring a Differentiated Heterocyclic Building Block for Medicinal Chemistry


1-Boc-3-bromo-6-fluoroindole (CAS 1314406-46-6) is a synthetic, halogenated indole derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a bromine atom at the 3-position, and a fluorine atom at the 6-position [1]. With a molecular weight of 314.15 g/mol and a calculated LogP (XLogP3) of 4.1, its lipophilicity and orthogonal functional handles distinguish it as a versatile building block , cited in multiple patent applications as a key synthetic intermediate .

Why Generic Substitution Fails: The Strategic Incompatibility of 1-Boc-3-bromo-6-fluoroindole's Closest Analogs


Indole derivatives are not functionally interchangeable. The specific substitution pattern and orthogonal protecting group on 1-Boc-3-bromo-6-fluoroindole create a unique reactive profile that is essential for its cited applications. Substitution with a non-Boc-protected analog (e.g., 3-bromo-6-fluoro-1H-indole [CAS 1094754-90-1] ) fails due to the loss of N-protection, which is critical for preventing unwanted side reactions during multi-step syntheses. Similarly, replacing the 3-position bromine with another halogen (e.g., chlorine) or relocating the fluorine atom (e.g., 1-Boc-3-bromo-4-fluoroindole ) fundamentally alters the molecule's physicochemical properties (LogP, PSA) and electronic landscape, rendering it unsuitable for structure-activity relationship (SAR) studies and established synthetic routes.

1-Boc-3-bromo-6-fluoroindole: Product-Specific Quantitative Evidence for Scientific Procurement


1-Boc-3-bromo-6-fluoroindole vs. Other Boc-Halogenoindoles: Leveraging Calculated Lipophilicity (LogP) for Rational Lead Optimization

1-Boc-3-bromo-6-fluoroindole possesses a calculated LogP (XLogP3) of 4.1 . This value is significantly higher than that of its non-halogenated Boc-indole core (LogP ~2.7 for tert-butyl 1H-indole-1-carboxylate, a class-level inference [1]) and differs substantially from analogs with different halogen substitution patterns (e.g., a 6-chloro analog is calculated to have a LogP of ~4.3). For medicinal chemists optimizing ADME properties, this specific LogP value is a critical data point that cannot be extrapolated from other Boc-protected indoles.

Medicinal Chemistry Lipophilicity Lead Optimization

1-Boc-3-bromo-6-fluoroindole vs. Unprotected 3-Bromo-6-fluoroindole: Orthogonal Reactivity via N-Boc Protection

1-Boc-3-bromo-6-fluoroindole is defined by its N-Boc protecting group, which differentiates it from its direct deprotected analog, 3-bromo-6-fluoro-1H-indole (CAS 1094754-90-1) . The presence of the Boc group confers orthogonal reactivity: the N-position is masked, enabling chemoselective functionalization exclusively at the 3-bromo and 6-fluoro positions. This is a binary distinction; one compound enables a protected synthetic route, while the other does not.

Organic Synthesis Protecting Group Chemistry Cross-Coupling

1-Boc-3-bromo-6-fluoroindole vs. 1-Boc-3-bromo-4-fluoroindole: Impact of Fluorine Regioisomerism on Polar Surface Area (PSA)

The 6-fluoro substitution pattern on 1-Boc-3-bromo-6-fluoroindole results in a calculated topological polar surface area (TPSA) of 31.2 Ų . Changing the fluorine to the 4-position (as in the 4-fluoro regioisomer) results in the same TPSA. However, the 6-position places the electronegative fluorine atom in the benzene ring of the indole, creating a unique electronic and steric environment that is distinct from the 4-fluoro analog. While TPSA is identical, the position of the fluorine atom dictates different metabolic and target-binding properties, which are critical for lead optimization [1].

Medicinal Chemistry Physicochemical Properties Drug Design

1-Boc-3-bromo-6-fluoroindole: Documented Utility as an Advanced Intermediate in High-Value Patent Applications (HPK1 Antagonists)

The synthetic utility of 1-Boc-3-bromo-6-fluoroindole is concretely demonstrated by its citation in multiple patent applications directed towards HPK1 (Hematopoietic Progenitor Kinase 1) antagonists . Specifically, this compound is listed as a key intermediate in the synthesis of substituted isoindolinones and related heterocycles described in US-2021078996-A1, US-2021078997-A1, and US-2021078998-A1 . This direct, documented use in industrially relevant drug discovery programs provides a higher level of validation than a generic description.

Immuno-oncology Kinase Inhibition Process Chemistry

Best Research and Industrial Application Scenarios for 1-Boc-3-bromo-6-fluoroindole


Synthesis of HPK1 Antagonist Libraries for Immuno-Oncology Drug Discovery

1-Boc-3-bromo-6-fluoroindole is a validated intermediate for constructing HPK1 antagonists, as evidenced by its citation in multiple relevant patent applications . Medicinal chemistry teams can confidently procure this specific building block to execute patented synthetic routes or to explore novel analogs in this therapeutically relevant chemical space.

Precision Functionalization via Palladium-Catalyzed Cross-Coupling

The orthogonal reactivity provided by the N-Boc protecting group in combination with the 3-bromo handle makes this compound ideal for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of complex, drug-like molecules with precise control over substitution patterns.

Lead Optimization of CNS-Penetrant Drugs

With a calculated LogP of 4.1 , 1-Boc-3-bromo-6-fluoroindole occupies a lipophilicity range favorable for blood-brain barrier penetration. Medicinal chemists use it to introduce a pre-optimized, fluorine-substituted indole core into lead molecules, balancing the lipophilic efficiency required for CNS targets without further derivatization.

SAR Studies of Halogenated Indoles

The precise 3-bromo-6-fluoro substitution pattern serves as a defined starting point for structure-activity relationship (SAR) campaigns [1]. This compound allows researchers to systematically explore the effects of replacing the bromine with various aryl/heteroaryl groups via cross-coupling while maintaining the favorable 6-fluoro and N-Boc protected framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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